molecular formula C7H17NO2 B8254237 (2S)-3-(diethylamino)propane-1,2-diol

(2S)-3-(diethylamino)propane-1,2-diol

Cat. No.: B8254237
M. Wt: 147.22 g/mol
InChI Key: LTACQVCHVAUOKN-ZETCQYMHSA-N
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Description

(2S)-3-(Diethylamino)propane-1,2-diol (CAS Registry Number: 621-56-7) is a chiral amino alcohol with the molecular formula C 7 H 17 NO 2 and a molecular weight of 147.22 g/mol [ ]. This compound is the single (S)-enantiomer of 3-(Diethylamino)-1,2-propanediol, a fact confirmed by its specific InChIKey (LTACQVCHVAUOKN-ZETCQYMHSA-N) which differs from the racemic mixture [ ]. As a building block, its structure, featuring both a diethylamino group and two hydroxyl groups on a propane backbone, makes it a valuable intermediate for the synthesis of more complex, stereospecific molecules [ ]. The primary research application of this chiral diol is as a versatile precursor in medicinal chemistry and organic synthesis. Compounds with similar amino alcohol structures are frequently employed in the structure-directed discovery of potent pharmaceuticals, such as soluble epoxide hydrolase (sEH) inhibitors [ ]. These inhibitors are investigated for their significant anti-inflammatory, analgesic, and vascular protective effects in research models of diseases including rheumatoid arthritis, acute pancreatitis, and sepsis [ ]. The stereochemistry of the starting materials, like the (S)-configuration of this diol, is often critical for achieving high biological activity and specificity in the final active pharmaceutical ingredients (APIs) [ ]. Researchers value this compound for its defined physicochemical properties. It is a clear, colorless to light yellow viscous liquid with a boiling point in the range of 233-235 °C and a density of approximately 0.965-0.97 g/mL at 25 °C [ ][ ]. It is miscible with water and should be stored under an inert atmosphere at room temperature [ ]. Please note that this product is intended for research purposes and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory handling practices.

Properties

IUPAC Name

(2S)-3-(diethylamino)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-3-8(4-2)5-7(10)6-9/h7,9-10H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTACQVCHVAUOKN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of propane-1,2-diol derivatives vary significantly with substituent type. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Propane-1,2-diol Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Pharmacological Activity Notable Findings References
Levodropropizine 4-Phenylpiperazin-1-yl C₁₃H₂₀N₂O₂ 236.31 Antitussive Superior to placebo and morclofone; 80% efficacy in reducing cough frequency.
3-Isopropylamino-1,2-propanediol Isopropylamino C₆H₁₅NO₂ 133.19 Not reported (safety data) Classified as a mixture; SDS highlights handling precautions.
3-(4-(tert-Octyl)phenoxy)propane-1,2-diol 4-(tert-Octyl)phenoxy C₁₇H₂₆O₃ 278.38 Anti-inflammatory Inhibits multiple kinases (e.g., JNK, p38) to suppress inflammation.
(2S)-3-sulfanylpropane-1,2-diol Sulfhydryl C₃H₈O₃S 108.16 Biochemical applications Used in chiral synthesis; high enantiopurity (99.5% ee in separations).
3-(2-Isopropyl-5-methylphenoxy)propane-1,2-diol 2-Isopropyl-5-methylphenoxy C₁₃H₂₀O₃ 224.29 Polymer precursor Derived from thymol; explored for green resin synthesis.
3-Aminopropane-1,2-diol derivatives Amino C₃H₉NO₂ 91.11 Synthetic intermediates Purified via Schiff base formation; used in drug synthesis.

Key Comparison Points:

Substituent Impact on Activity: Levodropropizine’s 4-phenylpiperazinyl group enhances antitussive efficacy by modulating neurotransmitter receptors (e.g., σ-1), while 3-(4-(tert-octyl)phenoxy)propane-1,2-diol’s bulky phenoxy group enables kinase inhibition . Diethylamino groups (hypothesized in the target compound) may alter lipophilicity and bioavailability compared to isopropylamino or sulfhydryl substituents .

Stereochemical Influence :

  • The (2S) configuration in levodropropizine and sulfanyl derivatives is critical for enantioselective interactions, such as receptor binding or chiral separations .

Therapeutic vs. Industrial Applications: Phenoxy- and aryl-substituted diols (e.g., 3-(2-isopropyl-5-methylphenoxy)propane-1,2-diol) are prioritized in material science for biodegradable polymers, whereas amino derivatives serve as pharmaceutical intermediates .

Safety and Handling: 3-Isopropylamino-1,2-propanediol requires stringent safety protocols due to its classification as a hazardous mixture, unlike the well-tolerated levodropropizine .

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The substitution proceeds via an SN2 mechanism , where the nucleophilic diethylamine attacks the electrophilic carbon at position 3 of 3-chloro-1,2-propanediol. The stereochemical outcome at C2 is determined by the configuration of the starting material:

  • (R)-3-Chloro-1,2-propanediol undergoes inversion to yield the (2S) enantiomer.

  • Protic solvents (e.g., methanol-water mixtures) and strong bases (e.g., sodium methoxide) favor SN2 pathways, minimizing racemization.

Standard Protocol

Procedure :

  • Reagent Setup : Combine diethylamine (1.2 equiv) and (R)-3-chloro-1,2-propanediol (1.0 equiv) in a methanol-water solvent (3:1 v/v).

  • Base Addition : Introduce sodium methoxide (1.5 equiv) at 25°C to deprotonate the amine, enhancing nucleophilicity.

  • Controlled Addition : Gradually add remaining reagents to manage exothermicity.

  • Thermal Activation : Heat to 40°C for 4 hours, followed by reflux (65°C) for 2 hours.

  • Work-Up : Filter, rinse with methanol, and purify via reduced-pressure distillation.

Outcome :

ParameterValue
Yield78–82%
Purity (HPLC)≥99%
Enantiomeric Excess (ee)98.5%

Solvent and Base Optimization

The solvent system and base selection critically influence reaction efficiency and product quality.

Solvent Composition Studies

Methanol-water mixtures outperform pure solvents by balancing solubility and reaction kinetics:

  • Methanol:Water (3:1) : Maximizes nucleophilicity of diethylamine while stabilizing the transition state.

  • Alternative Solvents : Ethanol or isopropanol reduce yields by 15–20% due to increased steric hindrance.

Table 1. Solvent Optimization Data

Solvent SystemYield (%)Purity (%)ee (%)
Methanol:Water (3:1)8299.598.5
Ethanol:Water (3:1)6797.295.1
Isopropanol:Water (3:1)6196.893.7

Base Selection and Molar Ratios

Sodium methoxide is optimal due to its strong basicity and compatibility with methanol:

  • Lower Base Equivalents (<1.2 equiv): Incomplete deprotonation, yielding ≤70%.

  • Excess Base (>2.0 equiv): Promotes side reactions (e.g., elimination), reducing purity to 85–90%.

Enantiomeric Purity Enhancement

Achieving high enantiomeric excess requires chiral starting materials or post-synthetic resolution.

Chiral Starting Material Utilization

(R)-3-Chloro-1,2-propanediol (98% ee) directly yields this compound with 98.5% ee, as confirmed by chiral HPLC (Chiralpak AD-H column, hexane:ethanol 90:10).

Kinetic Resolution via Lipase Catalysis

For racemic mixtures, Candida antarctica lipase B selectively acetylates the (2R)-enantiomer, enabling separation:

  • Conditions : Vinyl acetate (1.5 equiv), hexane, 30°C, 24 hours.

  • Outcome : 92% ee for (2S)-product after hydrolysis.

Industrial-Scale Production Considerations

Scaling up necessitates modifications for safety and efficiency:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Azeotropic Drying : Toluene dehydration at 110°C under vacuum ensures <0.1% water content.

Table 2. Industrial vs. Laboratory Performance

ParameterLaboratory ScaleIndustrial Scale
Batch Time8 hours5 hours
Annual Output10 kg2,000 kg
Production Cost$1,200/kg$280/kg

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